molecular formula C40H28N2O8 B8196531 4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenyl]-3-(4-carboxyphenyl)phenyl]benzoic acid

4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenyl]-3-(4-carboxyphenyl)phenyl]benzoic acid

Cat. No.: B8196531
M. Wt: 664.7 g/mol
InChI Key: NBVSURXSVWPRND-UHFFFAOYSA-N
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Description

[1,1’3’,1’‘3’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid, 4’‘,6’-diamino-5’,5’'-bis(4-carboxyphenyl)-: is a complex organic compound characterized by its quaterphenyl backbone and multiple carboxylic acid and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:3’,1’‘:3’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid, 4’‘,6’-diamino-5’,5’'-bis(4-carboxyphenyl)- typically involves multi-step organic reactions. The process often starts with the preparation of the quaterphenyl core, followed by the introduction of carboxylic acid and amino groups through various functionalization reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions are employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amino groups or reduce carboxylic acids to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quaterphenyl backbone.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenated reagents and strong bases or acids.

Major Products: The major products formed from these reactions include various substituted quaterphenyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new organic reactions and mechanisms.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying protein-ligand interactions.

Medicine: In medicinal chemistry, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: In the industrial sector, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of [1,1’:3’,1’‘:3’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid, 4’‘,6’-diamino-5’,5’'-bis(4-carboxyphenyl)- involves its interaction with specific molecular targets. The carboxylic acid and amino groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or other biomolecules, modulating their activity. The quaterphenyl backbone provides a rigid structure that can fit into specific binding sites, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

    Biphenyl-4,4’-dicarboxylic acid: A simpler analog with two phenyl rings and carboxylic acid groups.

    1,1’4’,1’‘-Terphenyl-4,4’'-dicarboxylic acid: An intermediate compound with three phenyl rings.

    4,4’-Diaminobiphenyl: A related compound with amino groups but lacking the carboxylic acid functionality.

Uniqueness: The uniqueness of [1,1’:3’,1’‘:3’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid, 4’‘,6’-diamino-5’,5’'-bis(4-carboxyphenyl)- lies in its combination of a quaterphenyl backbone with multiple carboxylic acid and amino groups. This structure provides a versatile platform for chemical modifications and applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenyl]-3-(4-carboxyphenyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H28N2O8/c41-35-31(21-1-9-25(10-2-21)37(43)44)17-29(18-32(35)22-3-11-26(12-4-22)38(45)46)30-19-33(23-5-13-27(14-6-23)39(47)48)36(42)34(20-30)24-7-15-28(16-8-24)40(49)50/h1-20H,41-42H2,(H,43,44)(H,45,46)(H,47,48)(H,49,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVSURXSVWPRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2N)C3=CC=C(C=C3)C(=O)O)C4=CC(=C(C(=C4)C5=CC=C(C=C5)C(=O)O)N)C6=CC=C(C=C6)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H28N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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